molecular formula C12H21NO4 B2804880 1-((Tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid CAS No. 1482875-99-9

1-((Tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid

Cat. No. B2804880
CAS RN: 1482875-99-9
M. Wt: 243.303
InChI Key: IDFDGFSMIICWGS-UHFFFAOYSA-N
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Description

“1-((Tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid” is a compound that belongs to the class of organic compounds known as amino acids and derivatives . It is also known as 1-(Boc-Amino)cyclohexanecarboxylic Acid . The tert-butoxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis .


Synthesis Analysis

The tert-butoxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Chemical Reactions Analysis

The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is white to light yellow in color and appears as a powder or crystal . It should be stored under inert gas at a temperature between 0-10°C .

Scientific Research Applications

CC(C)(C)OC(=O)NC1(CCCCC1)C(O)=O\text{CC(C)(C)OC(=O)NC1(CCCCC1)C(O)=O}CC(C)(C)OC(=O)NC1(CCCCC1)C(O)=O

.

Peptide Synthesis

1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid is commonly used as an N-protected amino acid in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amino group during peptide assembly. Researchers incorporate Boc-protected amino acids into peptide chains, allowing stepwise elongation while preventing unwanted side reactions. After peptide synthesis, the Boc group can be selectively removed to reveal the free amino group for further modifications or functionalization .

Ionic Liquids

A fascinating application involves the preparation of amino acid ionic liquids (AAILs) derived from Boc-protected amino acids. These room-temperature ionic liquids exhibit unique properties due to their multiple reactive groups. Researchers have synthesized AAILs using Boc-protected amino acids, including 1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid. These AAILs find use in organic synthesis, catalysis, and green chemistry .

Recycling and Reusability

In a model reaction, the ionic liquid [emim][Boc-Ala] (where [emim] represents the 1-ethyl-3-methylimidazolium cation) containing Boc-protected alanine demonstrated recyclability. It could be reused at least four times without significant loss of efficiency. This property highlights the potential for sustainable and efficient processes using Boc-protected amino acids .

Derivatization of Amino Acids

Researchers have explored the synthesis of Boc derivatives of amino acids using di-tert-butyl pyrocarbonate. By optimizing reaction conditions, they achieved efficient derivatization. Such derivatives serve as intermediates in drug development, bioconjugation, and other chemical transformations .

Solid-Phase Peptide Synthesis

1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid is compatible with solid-phase peptide synthesis (SPPS). During SPPS, the Boc group facilitates peptide elongation on a solid support, enabling the construction of complex peptides and proteins .

Drug Design and Bioactive Peptides

The Boc-protected form of this amino acid contributes to the design and synthesis of bioactive peptides and peptidomimetics. Researchers explore its incorporation into peptide-based drugs, receptor ligands, and enzyme inhibitors .

Polymer Chemistry

Boc-protected amino acids, including 1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid, find applications in polymer chemistry. They serve as monomers for the preparation of functionalized polymers with tailored properties .

Prodrug Development

The Boc group can be strategically incorporated into drug molecules as a prodrug strategy. By masking the active functional groups, prodrugs enhance solubility, stability, and targeted delivery. Researchers explore Boc-protected amino acids for prodrug design .

Safety and Hazards

This compound is air sensitive and heat sensitive . It can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If skin irritation occurs, get medical advice or attention .

Future Directions

The use of Boc-AAILs in peptide synthesis is a promising area of research . The development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available Boc-protected amino acids is an interesting future direction .

Mechanism of Action

Target of Action

It’s known that this compound is a derivative of amino acids . Amino acids play crucial roles in various biological processes, including protein synthesis and metabolic pathways .

Mode of Action

The compound is a tert-butyloxycarbonyl (Boc)-protected amino acid . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound, being a Boc-protected amino acid, is used as a starting material in dipeptide synthesis . The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .

Pharmacokinetics

It’s known that the compound is a solid at 20°c and should be stored under inert gas in a refrigerated condition (0-10°c) . It’s also known to be air and heat sensitive .

Result of Action

The result of the action of 1-((Tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid is the formation of dipeptides . Dipeptides are molecules consisting of two amino acids joined by a single peptide bond. They play various roles in biological systems, including cell signaling and metabolism .

Action Environment

The compound is used in the synthesis of dipeptides in room-temperature ionic liquids . These ionic liquids have been broadly used in peptide synthesis as synthetic support, cleavage reagent, and solvents . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

properties

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-6-5-7-12(8,9(14)15)13-10(16)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFDGFSMIICWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((Tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid

CAS RN

1482875-99-9
Record name 1-((tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid
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